Mesoporphyrin IX dihydrochloride

Description

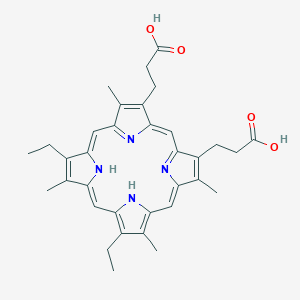

Structure

2D Structure

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIUEEROGVTICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

493-90-3 (Parent) | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

639.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68938-72-7 | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mesoporphyrin IX Dihydrochloride: A Versatile Tool in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mesoporphyrin IX dihydrochloride (B599025) and its metalloporphyrin derivatives have emerged as significant molecules in various research fields, from fundamental biochemistry to applied materials science. Their unique structure, characterized by a porphyrin core, allows them to participate in a diverse array of biological and chemical processes. This technical guide provides a comprehensive overview of the primary research applications of Mesoporphyrin IX dihydrochloride, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Research Applications

This compound is utilized in several key areas of scientific investigation:

-

Inhibition of Heme Oxygenase (HO): As a competitive inhibitor of heme oxygenase, the rate-limiting enzyme in heme catabolism, Mesoporphyrin IX and its tin (Sn) and chromium (Cr) analogs are instrumental in studying the physiological and pathological roles of this enzyme.[1][2][3] This has significant implications for conditions such as hyperbilirubinemia and in the context of cancer, where HO-1 is often overexpressed.[4][5]

-

Photodynamic Therapy (PDT): Porphyrin-based compounds, including Mesoporphyrin IX, are effective photosensitizers.[6][7] Upon activation by light of a specific wavelength, they generate reactive oxygen species (ROS) that can induce localized cell death, a principle leveraged in photodynamic therapy for cancer.[5][8][9]

-

Antimicrobial and Antiviral Strategies: Research has demonstrated the antimicrobial and antiviral properties of Mesoporphyrin IX.[6][7] It can be effective against various pathogens, in some cases by disrupting viral membrane structures.[6]

-

Materials Science: The photosensitive nature of Mesoporphyrin IX makes it a valuable component in the construction of dye-sensitized solar cells (DSSCs), where it acts as the light-harvesting dye.[10][11]

-

Biochemical Probes: Derivatives of Mesoporphyrin IX, such as N-methyl mesoporphyrin IX (NMM), serve as selective fluorescent probes for specific DNA and RNA structures, most notably G-quadruplexes.[12][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the research applications of Mesoporphyrin IX and its derivatives.

Table 1: Heme Oxygenase Inhibition

| Compound | Enzyme Source | Inhibition Constant (Kᵢ) | IC₅₀ (HO-1) | IC₅₀ (HO-2) | Reference(s) |

| Tin Mesoporphyrin IX | Rat Splenic Microsomes | 0.014 µM | - | - | [2] |

| Tin Protoporphyrin IX | Rat Liver | 0.011 µM | - | - | [15] |

| Tin Mesoporphyrin IX | Rat Spleen & Brain | - | Most Potent | Most Potent | [16] |

| Zinc Protoporphyrin IX | Rat Spleen & Brain | - | Least Inhibitory | Least Inhibitory | [16] |

Table 2: G-Quadruplex Binding

| Ligand | G-Quadruplex Target | Binding Affinity (Kₐ) | Dissociation Constant (K₋) | Reference(s) |

| N-methyl mesoporphyrin IX | Parallel G-Quadruplex | >2 x 10⁶ M⁻¹ | ~100 nM | [4][17] |

| N-methyl mesoporphyrin IX | Human Telomeric DNA (Tel22) | ~1.0 x 10⁵ M⁻¹ | - | [3] |

Table 3: Photodynamic Therapy

| Compound | Cell Line | LD₅₀ |

| Cationic Methylated Porphyrin Derivative | Not Specified | 2.4 µM |

| Cationic Methylated Porphyrin Derivative | Not Specified | 7.4 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its analogs.

Heme Oxygenase Activity Assay

This protocol is adapted from methods used for in vitro HO-1 activity assessment.[18]

1. Reagents:

-

Phosphate (B84403) Buffer (100 mM, pH 7.4) with 2 mM MgCl₂

-

Purified recombinant HO-1 or tissue homogenate (e.g., rat spleen microsomes)

-

Hemin (B1673052) (Substrate)

-

NADPH

-

Biliverdin (B22007) Reductase (BVR)

-

This compound or its metalloporphyrin analog (inhibitor)

2. Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HO-1 enzyme source, and biliverdin reductase.

-

Add varying concentrations of the Mesoporphyrin IX compound (inhibitor) to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding hemin and NADPH.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

Stop the reaction by adding chloroform and vortexing vigorously.

-

Centrifuge to separate the phases.

-

Carefully collect the lower chloroform phase containing the product, bilirubin (B190676).

-

Quantify bilirubin by measuring its absorbance at approximately 464 nm.

10. Data Analysis: Calculate the percent inhibition for each concentration of the Mesoporphyrin IX compound and determine the IC₅₀ value.

Photodynamic Therapy (PDT) Protocol for Cancer Cells

This is a generalized protocol for evaluating the photocytotoxicity of this compound in a cancer cell line.[19]

1. Cell Culture:

-

Culture a suitable cancer cell line (e.g., gliosarcoma 9L/lacZ) in appropriate media and conditions.

2. Photosensitizer Incubation:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in cell culture medium.

-

Replace the medium in the wells with the medium containing the photosensitizer.

-

Incubate for a predetermined period (e.g., 4 hours) to allow for cellular uptake.

3. Light Irradiation:

-

Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular photosensitizer.

-

Add fresh, phenol (B47542) red-free medium.

-

Irradiate the cells with a light source of an appropriate wavelength (e.g., LED array, ~400-630 nm) and light dose (e.g., 10 J/cm²). A control group should be kept in the dark.

4. Cytotoxicity Assessment:

-

After a post-irradiation incubation period (e.g., 18-24 hours), assess cell viability using a standard assay such as MTT, XTT, or trypan blue exclusion.

5. Data Analysis: Determine the concentration of this compound and the light dose required to achieve a certain level of cell death (e.g., LD₅₀).

Viral Inactivation Plaque Assay

This protocol outlines a method to assess the antiviral activity of this compound against an enveloped virus like Vesicular Stomatitis Virus (VSV).[20]

1. Virus and Cell Culture:

-

Propagate a stock of the virus (e.g., VSV) in a suitable host cell line (e.g., BHK-21 cells).

2. Inactivation Procedure:

-

In a microcentrifuge tube, mix a known titer of the virus with different concentrations of this compound.

-

Incubate the mixture for 1 hour. For photo-inactivation studies, one set of tubes is exposed to a light source while a parallel set is kept in the dark.

-

Prepare serial dilutions of the treated virus samples in cell culture medium.

3. Plaque Assay:

-

Plate a confluent monolayer of host cells in multi-well plates.

-

Infect the cells with the serially diluted virus samples for 1 hour.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose).

-

Incubate for a period sufficient for plaque formation (e.g., 16 hours).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

4. Data Analysis: Calculate the viral titer for each treatment condition and determine the reduction in infectivity compared to the untreated control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the research uses of this compound.

Conclusion

This compound and its derivatives are invaluable reagents in scientific research, with a broad spectrum of applications. Their ability to interact with fundamental biological pathways, such as heme metabolism, and their unique photochemical properties make them powerful tools for both basic and translational research. The detailed protocols and data presented in this guide are intended to facilitate the effective use of these compounds in the laboratory and to spur further investigation into their potential therapeutic and technological applications.

References

- 1. Heme oxygenase-1: emerging target of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Diverse Roles of Heme Oxygenase-1 in Tumor Progression [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tin mesoporphyrin - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. publications.aap.org [publications.aap.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. miRNA-Guided Imaging and Photodynamic Therapy Treatment of Cancer Cells Using Zn(II)-Protoporphyrin IX-Loaded Metal-Organic Framework Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tin Mesoporphyrin Selectively Reduces Non-Small-Cell Lung Cancer Cell Line A549 Proliferation by Interfering with Heme Oxygenase and Glutathione Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-methyl mesoporphyrin IX as a highly selective light-up probe for G-quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. In vitro inhibition of heme oxygenase isoenzymes by metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Mechanisms of Vesicular Stomatitis Virus Inactivation by Protoporphyrin IX, Zinc-Protoporphyrin IX, and Mesoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Chemical Stability of Mesoporphyrin IX Dihydrochloride and Protoporphyrin IX

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical stability of Mesoporphyrin IX dihydrochloride (B599025) and Protoporphyrin IX. Protoporphyrin IX, a crucial precursor to heme and chlorophyll, is widely utilized as a photosensitizer in photodynamic therapy (PDT). However, its inherent chemical instability presents challenges for formulation and therapeutic efficacy. Mesoporphyrin IX, a closely related porphyrin, offers a more stable alternative. This guide delves into the structural differences that govern their stability, summarizes available quantitative and qualitative stability data, and provides detailed experimental protocols for their comparative analysis.

Structural Differences and Their Impact on Stability

The primary structural difference between Mesoporphyrin IX and Protoporphyrin IX lies in the substituents at positions 2 and 4 of the porphyrin macrocycle. Protoporphyrin IX possesses two vinyl groups (-CH=CH2) at these positions, while Mesoporphyrin IX has ethyl groups (-CH2CH3). This seemingly minor variation has a profound impact on the chemical reactivity and stability of the molecules.

The vinyl groups in Protoporphyrin IX are susceptible to electrophilic attack and are the primary sites of oxidative degradation.[1] This reactivity makes Protoporphyrin IX prone to degradation under various conditions, particularly exposure to light and oxygen. In contrast, the saturated ethyl groups of Mesoporphyrin IX are significantly less reactive, rendering the molecule inherently more chemically stable.[2]

Comparative Chemical Stability: A Data-Driven Overview

While direct quantitative comparative studies on the degradation kinetics of Mesoporphyrin IX dihydrochloride and Protoporphyrin IX are limited in the public domain, the available data and qualitative assessments consistently indicate the superior stability of Mesoporphyrin IX.

Table 1: Summary of General Chemical Stability

| Feature | This compound | Protoporphyrin IX | Reference |

| General Stability | Chemically more stable due to the lack of highly reactive vinyl groups. | Less stable due to the presence of reactive vinyl groups. | [1][2] |

| Primary Degradation Pathway | General oxidative degradation of the porphyrin macrocycle. | Photo-oxidation and electrophilic attack at the vinyl groups. | [1][3][4] |

Table 2: Recommended Storage Conditions

| Compound | Form | Storage Temperature | Duration | Reference |

| This compound | Solid | 4°C (sealed, away from moisture) | - | [5] |

| In Solvent | -20°C | 1 month | [5] | |

| -80°C | 6 months | [5] | ||

| Protoporphyrin IX | Solid | Room Temperature (protect from light) | - | [1] |

| In Solvent | Use immediately; slowly degrades in solution. | - | [1] |

Factors Affecting Porphyrin Stability

The stability of both porphyrins is influenced by several environmental factors. Understanding these factors is critical for designing stable formulations and ensuring reproducible experimental results.

Photostability

Oxidative Stability

Oxidative degradation is a major pathway for the breakdown of porphyrins.[3] The vinyl groups of Protoporphyrin IX are particularly susceptible to oxidation, which can lead to the opening of the porphyrin ring.[4] Mesoporphyrin IX, lacking these reactive sites, exhibits greater stability against oxidative stress.

pH and Solvent Effects

The stability of porphyrins in solution is also dependent on the pH and the nature of the solvent. Protoporphyrin IX tends to aggregate in aqueous solutions, which can affect its stability and photophysical properties.[8] The solubility and stability of both porphyrins can be enhanced in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][5] The protonation state of the inner nitrogen atoms of the porphyrin ring, which is influenced by pH, can also affect the electronic structure and, consequently, the stability of the macrocycle.[9]

Experimental Protocols for Stability Assessment

To facilitate further research and direct comparison, this section provides detailed methodologies for assessing the chemical stability of this compound and Protoporphyrin IX.

General Protocol for Comparative Photostability Analysis using UV-Vis Spectroscopy

This protocol outlines a method to compare the photodegradation rates of the two porphyrins in a chosen solvent.

Materials:

-

This compound

-

Protoporphyrin IX

-

Spectrophotometer-grade solvent (e.g., DMSO)

-

Quartz cuvettes

-

Calibrated light source with a known spectral output and intensity (e.g., a filtered lamp or a laser)

-

UV-Vis Spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare stock solutions of this compound and Protoporphyrin IX in the chosen solvent at a concentration of 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solutions to a working concentration that gives a Soret band absorbance between 1.0 and 1.5.

-

Initial Absorbance Measurement: Record the initial UV-Vis absorption spectrum (350-700 nm) of each working solution in a quartz cuvette.

-

Photostability Experiment:

-

Place the cuvettes in a temperature-controlled holder.

-

Irradiate the samples with the light source.

-

At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), stop the irradiation and record the UV-Vis absorption spectrum.

-

-

Data Analysis:

-

Plot the absorbance at the Soret band maximum as a function of irradiation time for both porphyrins.

-

Calculate the photodegradation rate constant by fitting the data to a first-order decay model.

-

The quantum yield of photodegradation can be determined if the photon flux of the light source is known.

-

dot

HPLC Analysis of Degradation Products

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent porphyrin and its degradation products, providing a more detailed picture of the degradation process.

Materials:

-

HPLC system with a C18 column and a diode-array detector (DAD) or fluorescence detector.

-

Acetonitrile (B52724), water, and formic acid (HPLC grade).

-

Porphyrin samples from the photostability experiment.

Procedure:

-

Method Development: Develop an HPLC method capable of separating Mesoporphyrin IX, Protoporphyrin IX, and their potential degradation products. A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid is a good starting point.

-

Sample Analysis: Inject aliquots of the irradiated samples from the photostability experiment onto the HPLC system at each time point.

-

Data Analysis:

-

Identify the peaks corresponding to the parent porphyrins and their degradation products based on their retention times and UV-Vis spectra (from the DAD).

-

Quantify the decrease in the peak area of the parent porphyrin and the increase in the peak areas of the degradation products over time.

-

Signaling Pathways and Logical Relationships

The chemical stability of these porphyrins is not an isolated property but is intrinsically linked to their biological activity, particularly in the context of PDT. The degradation of the photosensitizer has direct implications for the efficacy and dosimetry of the treatment.

dot

The logical relationship between the structural features of Mesoporphyrin IX and Protoporphyrin IX and their resulting chemical stability can be visualized as a decision tree.

dot

Conclusion

This compound is demonstrably more chemically stable than Protoporphyrin IX, primarily due to the absence of reactive vinyl groups. This enhanced stability makes it a promising candidate for applications where the lability of Protoporphyrin IX is a limiting factor. For researchers and drug development professionals, the choice between these two porphyrins will depend on the specific requirements of their application, with Mesoporphyrin IX offering a more robust platform for the development of stable photosensitizer formulations and other porphyrin-based technologies. The experimental protocols provided in this guide offer a framework for conducting rigorous comparative stability studies to generate the quantitative data necessary for informed decision-making in research and development.

References

- 1. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Mesoporphyrin IX Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Mesoporphyrin IX dihydrochloride (B599025), a crucial molecule in various research and therapeutic applications, including photodynamic therapy (PDT). This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Synthesis of Mesoporphyrin IX

Mesoporphyrin IX can be synthesized from readily available starting materials such as hemin (B1673052) or protoporphyrin IX. The most common and efficient method involves the catalytic hydrogenation of the vinyl groups of protoporphyrin IX. A detailed protocol for the synthesis of Mesoporphyrin IX formate (B1220265) from hemin is provided below, which can then be converted to the free base and subsequently to the dihydrochloride salt.

Synthesis of Mesoporphyrin IX Formate from Hemin

This method utilizes a palladium on carbon (Pd/C) catalyst in the presence of formic acid, which acts as both the solvent and the hydrogen source.

Experimental Protocol:

-

Reaction Setup: In a hydrogenation vessel, combine hemin (e.g., 40.0 g), 5% Pd/C (e.g., 4.0 g, 50% water by weight), and 96% formic acid (e.g., 800 ml). To minimize light exposure for the light-sensitive materials, the vessel should be protected from visible or ultraviolet light throughout the procedure.

-

Inert Atmosphere: Purge the vessel with nitrogen for 10 minutes to create an inert atmosphere.

-

Hydrogenation: With vigorous stirring, introduce hydrogen gas into the vessel to a pressure of 45-55 psi.

-

Reaction Monitoring: Maintain the reaction at room temperature for 1 to 1.5 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

Catalyst Removal: Upon completion of the reaction, carefully vent the hydrogen gas and filter the reaction mixture to remove the Pd/C catalyst.

-

Isolation of Mesoporphyrin IX Formate: The resulting filtrate contains Mesoporphyrin IX formate. The product can be isolated by the addition of an organic solvent like diethyl ether, which will cause the formate salt to precipitate. The precipitate is then collected by filtration and dried under vacuum.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Hemin | [1] |

| Catalyst | 5% Palladium on Carbon | [1] |

| Solvent/Hydrogen Source | 96% Formic Acid | [1] |

| Yield of Mesoporphyrin IX Formate | 83-93% | [1] |

| Purity (crude) | Substantially pure (about or exceeding 95%) | [1] |

Conversion of Mesoporphyrin IX Formate to Mesoporphyrin IX Dihydrochloride

The formate salt can be converted to the free base by neutralization, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Experimental Protocol:

-

Neutralization: Dissolve the Mesoporphyrin IX formate in a suitable organic solvent (e.g., dichloromethane). Wash the organic solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the formic acid and generate the Mesoporphyrin IX free base.

-

Extraction and Drying: Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Formation of Dihydrochloride Salt: Evaporate the solvent to obtain the Mesoporphyrin IX free base. Dissolve the free base in a minimal amount of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and dichloromethane). Add a stoichiometric amount or a slight excess of hydrochloric acid (e.g., as a solution in methanol or diethyl ether).

-

Isolation and Recrystallization: The this compound will precipitate from the solution. The precipitate can be collected by filtration. For further purification, recrystallization can be performed from a suitable solvent system, such as methanol/diethyl ether or ethanol/water.[2]

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for research and drug development. Column chromatography and High-Performance Liquid Chromatography (HPLC) are commonly employed techniques.

Column Chromatography

Column chromatography is a widely used method for the purification of porphyrins on a preparative scale.

Experimental Protocol:

-

Stationary Phase: A silica (B1680970) gel stationary phase is typically used.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a more polar solvent and load it onto the column.

-

Mobile Phase and Elution: A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity. A common mobile phase system for porphyrins is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate, acetone, or methanol). For Mesoporphyrin IX, a gradient of methanol in dichloromethane (B109758) (e.g., 0% to 10% methanol) can be effective.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or UV-Vis spectroscopy to identify the fractions containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantitative Data:

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase Gradient (Example) | 0-10% Methanol in Dichloromethane |

| Expected Purity | >95% (depending on the crude purity and optimization) |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analytical and preparative purification of porphyrins, offering high resolution and purity.

Experimental Protocol:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol) is typically employed. For instance, a linear gradient from a higher concentration of aqueous buffer to a higher concentration of the organic solvent can effectively separate porphyrins.

-

Detection: A UV-Vis or fluorescence detector is used to monitor the elution of the porphyrins. Porphyrins have a characteristic strong absorption band (Soret band) around 400 nm.

-

Quantification and Purity Analysis: The purity of the collected fractions can be determined by integrating the peak areas in the chromatogram.

Quantitative Data:

| Parameter | Value | Reference |

| Column Type | Reversed-Phase C18 | [3][4] |

| Mobile Phase (Example) | Acetonitrile/Methanol Gradient | [5][6] |

| Detection Wavelength (Soret Band) | ~400 nm | [7] |

| Commercially Available Purity | ≥95% | [1][7] |

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Photodynamic Therapy (PDT)

Caption: Simplified signaling pathway of Mesoporphyrin IX-mediated photodynamic therapy.

Applications in Research and Drug Development

Mesoporphyrin IX and its derivatives are valuable tools in various scientific disciplines:

-

Photodynamic Therapy (PDT): As a photosensitizer, Mesoporphyrin IX can be activated by light to produce reactive oxygen species (ROS) that induce cell death in targeted tissues, such as tumors.[5][8][9][10]

-

Fluorescence Imaging: The inherent fluorescence of porphyrins allows for their use as probes in cellular imaging and diagnostics.

-

Catalysis: Metalloporphyrins, which can be synthesized from Mesoporphyrin IX, are used as catalysts in various chemical reactions.

-

Drug Delivery: The porphyrin macrocycle can be functionalized to act as a carrier for other therapeutic agents.

This guide provides a foundational understanding of the synthesis and purification of this compound, empowering researchers and developers to produce and utilize this important compound in their work. Further optimization of the presented protocols may be necessary depending on the specific application and desired purity levels.

References

- 1. 中卟啉 IX 二盐酸盐 synthetic, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. EP2142501A2 - Process for preparing porphyrin derivatives, such as protoporphyrin (ix) and synthesis intermediate - Google Patents [patents.google.com]

- 3. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]

- 4. Improvement in HPLC separation of porphyrin isomers and application to biochemical diagnosis of porphyrias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Solubility of Mesoporphyrin IX Dihydrochloride in DMSO and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of mesoporphyrin IX dihydrochloride (B599025) in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and water. This document is intended to serve as a valuable resource for researchers and professionals engaged in studies involving this potent photosensitizer, particularly in the fields of photodynamic therapy (PDT), cell biology, and materials science.

Core Data Presentation

The solubility of a compound is a critical parameter that influences its biological activity, formulation, and application in experimental settings. The following table summarizes the known solubility data for mesoporphyrin IX dihydrochloride in DMSO and water.

| Solvent | Solubility | Molar Concentration (approx.) | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL[1] | 39.09 mM | Not specified, likely equilibrium solubility | Requires sonication for dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |

| Water | Soluble[2][3] | - | Not specified | While qualitatively described as soluble, a precise quantitative value is not readily available in the literature. For a structurally similar compound, protoporphyrin IX, the aqueous solubility has been reported as 0.138 mg/mL.[4] This value may serve as a rough estimate. |

Experimental Protocols

Accurate determination of solubility is paramount for reproducible experimental outcomes. The following section outlines a detailed methodology for determining the equilibrium solubility of this compound, adapted from the widely accepted shake-flask method coupled with UV-Vis spectrophotometry.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method and UV-Vis Spectrophotometry

1. Objective: To determine the saturation solubility of this compound in a given solvent (e.g., water, DMSO).

2. Materials:

- This compound (solid)

- Solvent of interest (e.g., deionized water, anhydrous DMSO)

- Volumetric flasks

- Scintillation vials or other suitable sealed containers

- Orbital shaker or rotator

- Centrifuge

- Syringe filters (0.22 µm)

- UV-Vis spectrophotometer

- Quartz cuvettes

3. Procedure:

Mandatory Visualizations

Signaling Pathway

This compound is a well-known photosensitizer used in photodynamic therapy (PDT). The therapeutic effect of PDT is primarily mediated by the generation of reactive oxygen species (ROS) upon light activation, which in turn induces cellular damage and apoptosis.

Caption: Photodynamic Therapy (PDT) Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a cell-based photodynamic therapy model.

Caption: In Vitro Photodynamic Therapy Experimental Workflow.

References

Unveiling the Photophysical Profile of Mesoporphyrin IX Dihydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core photophysical properties of Mesoporphyrin IX dihydrochloride (B599025), a key photosensitizer with significant applications in biomedical research and renewable energy. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of its functional pathways.

Core Photophysical Properties

Mesoporphyrin IX dihydrochloride is a naturally derived porphyrin that exhibits characteristic light-absorbing and emitting properties, making it a potent agent for photodynamic therapy (PDT) and a promising component in dye-sensitized solar cells (DSSCs). Its photophysical behavior is dictated by its distinct molecular structure, featuring a porphine (B87208) core with ethyl and propionic acid side chains.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for Mesoporphyrin IX and its derivatives. It is crucial to note that these properties are highly dependent on the solvent and the specific form of the porphyrin (e.g., free base vs. dihydrochloride).

| Property | Value | Solvent/Conditions |

| Absorption Maximum (λ_max) | ~401 nm | General |

| Fluorescence Quantum Yield (Φ_F) | 0.102 | DMF |

Table 1: Summary of key photophysical data for Mesoporphyrin IX.

For comparative purposes, the photophysical properties of the closely related N-methyl Mesoporphyrin IX and Protoporphyrin IX are provided below.

| Property | Value | Compound | Solvent/Conditions |

| Emission Maximum (λ_em) | ~610 nm | N-methyl Mesoporphyrin IX | Not specified |

| Excited State Lifetime (τ) | ~16.4 ns | Protoporphyrin IX | Organic solutions |

| Excited State Lifetime (τ) | ~6.3 ns | Protoporphyrin IX | In living cells |

Table 2: Comparative photophysical data of related porphyrins.

Experimental Protocols

The determination of the photophysical parameters listed above requires precise and standardized experimental procedures. Below are detailed methodologies for key measurements.

Measurement of Fluorescence Quantum Yield (Φ_F)

The comparative method is widely used for determining the fluorescence quantum yield.

-

Standard Selection: A well-characterized standard with a known quantum yield in the same solvent is chosen.

-

Solution Preparation: A series of solutions of both the sample (this compound) and the standard are prepared with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: The absorbance of each solution is measured using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_X) is calculated using the following equation:

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X^2 / n_ST^2)

where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively, and n_X and n_ST are the refractive indices of the sample and standard solutions.

Measurement of Singlet Oxygen Quantum Yield (Φ_Δ)

Singlet oxygen generation is a critical parameter for photosensitizers in PDT. It can be measured both directly and indirectly.

-

Direct Method (Phosphorescence Detection): This method involves the direct detection of the characteristic near-infrared phosphorescence of singlet oxygen at approximately 1270 nm. The emission intensity is proportional to the singlet oxygen quantum yield.

-

Indirect Method (Chemical Trapping): A chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts specifically with singlet oxygen, is used. The rate of consumption of the chemical trap, monitored by absorption or fluorescence spectroscopy, is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield is determined by comparing the rate of trap consumption by the sample to that of a standard photosensitizer with a known singlet oxygen quantum yield under identical conditions.

Measurement of Excited-State Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.

-

Excitation: The sample is excited by a pulsed light source (e.g., a laser) with a high repetition rate.

-

Photon Detection: A sensitive single-photon detector measures the time delay between the excitation pulse and the arrival of the first emitted photon.

-

Data Acquisition: A histogram of the arrival times of a large number of photons is constructed.

-

Data Analysis: The resulting fluorescence decay curve is fitted to one or more exponential functions to determine the excited-state lifetime(s).

Functional Pathways and Workflows

The unique photophysical properties of this compound underpin its utility in diverse applications. The following diagrams, generated using the DOT language, illustrate its role in Photodynamic Therapy and Dye-Sensitized Solar Cells.

Conclusion

This compound remains a molecule of significant interest due to its favorable photophysical properties. This guide consolidates currently available data and methodologies to aid researchers in their exploration of this versatile photosensitizer. Further research to fully characterize its photophysical parameters in a wider range of solvents and biological environments will undoubtedly expand its applications in medicine and technology.

An In-Depth Technical Guide to Mesoporphyrin IX Dihydrochloride (CAS: 68938-72-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesoporphyrin IX dihydrochloride (B599025) is a stable, naturally derived porphyrin compound that is garnering significant interest across various scientific disciplines. Its robust chemical structure and photophysical properties make it a valuable tool in biomedical research and materials science. This technical guide provides a comprehensive overview of Mesoporphyrin IX dihydrochloride, including its physicochemical characteristics, key applications, and detailed experimental considerations. Particular focus is placed on its utility as a photosensitizer in photodynamic therapy (PDT), a fluorescent probe for bioimaging, and an antimicrobial agent. This document aims to serve as a foundational resource for researchers seeking to incorporate this compound into their studies.

Physicochemical Properties

This compound is a purple crystalline solid. It is structurally similar to protoporphyrin IX but lacks the two vinyl groups, which contributes to its enhanced chemical stability.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 68938-72-7 | [2][3] |

| Molecular Formula | C₃₄H₃₈N₄O₄ · 2HCl | [1][4] |

| Molecular Weight | 639.61 g/mol | [1][5] |

| Appearance | Purple crystal | [2] |

| λmax | ~401 nm | [2][6] |

| Solubility | Soluble in water | [2][3] |

| Storage Temperature | -20°C | [2][3] |

Key Applications and Experimental Protocols

This compound's unique properties lend it to a range of applications, primarily centered around its interaction with light and biological systems.

Photodynamic Therapy (PDT)

As a photosensitizer, this compound can be excited by light to produce reactive oxygen species (ROS), which are cytotoxic to nearby cells. This property is the foundation of its use in PDT for cancer treatment and other diseases.

Experimental Workflow for Photocytotoxicity Assay:

Caption: Workflow for assessing the photocytotoxicity of this compound.

Detailed Protocol for Photocytotoxicity Assay:

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in cell culture medium. Replace the medium in the wells with the photosensitizer-containing medium and incubate for a predetermined period (e.g., 4 to 24 hours) in the dark.

-

Irradiation: After incubation, wash the cells with phosphate-buffered saline (PBS) and replace it with fresh culture medium. Expose the cells to a light source with a wavelength corresponding to an absorption peak of the photosensitizer (e.g., using a filtered lamp or LED array). The light dose should be calibrated.

-

Post-Irradiation Incubation and Viability Assessment: Return the plates to the incubator for 24 to 48 hours. Assess cell viability using a standard method such as the MTT or MTS assay.

Fluorescence Imaging

The inherent fluorescence of this compound allows for its use as a probe in fluorescence microscopy to study cellular uptake and localization.

Experimental Workflow for Cellular Uptake and Localization:

Caption: Workflow for fluorescence imaging of cellular uptake of this compound.

Detailed Protocol for Fluorescence Microscopy:

-

Cell Preparation: Seed cells on glass coverslips or in imaging-specific dishes.

-

Incubation with Photosensitizer: Treat the cells with a solution of this compound at a desired concentration and incubate for a specific time.

-

Washing and Fixation (Optional): Wash the cells with PBS to remove any unbound compound. For fixed-cell imaging, treat the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Mounting and Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium. Visualize the cells using a fluorescence microscope equipped with filters suitable for the excitation and emission wavelengths of this compound.

Antimicrobial Agent

This compound has demonstrated non-selective antimicrobial properties.[1] Its efficacy can be evaluated by determining the Minimum Inhibitory Concentration (MIC) against various microorganisms.

Experimental Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol for MIC Determination (Broth Microdilution):

-

Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (no microbe) controls.

-

Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

While direct modulation of specific signaling pathways by this compound is not yet extensively documented, its structural analogues and conjugates provide insights into potential mechanisms of action.

Peptide conjugates of mesoporphyrin IX have been designed to target the Epidermal Growth Factor Receptor (EGFR), suggesting a potential for targeted delivery and interaction with this critical signaling pathway in cancer cells.[1] The EGFR signaling cascade is a key regulator of cell proliferation, survival, and migration, and its targeted inhibition is a well-established anti-cancer strategy.

Logical Relationship of EGFR-Targeted Mesoporphyrin IX Conjugate:

Caption: Targeted action of an EGFR-mesoporphyrin IX conjugate.

Further research is warranted to elucidate the direct interactions of this compound with intracellular signaling cascades, which could unveil novel therapeutic targets and mechanisms.

Synthesis

A detailed, peer-reviewed synthesis of mesohemin from protohemin, which is structurally related to Mesoporphyrin IX, has been described. This process involves the hydrogenation of protohemin in the presence of a platinum(IV) oxide catalyst, followed by esterification. While this provides a general framework, specific synthesis protocols for this compound may vary.

Conclusion

This compound is a versatile and stable porphyrin with significant potential in biomedical research and beyond. Its utility as a photosensitizer, fluorescent probe, and antimicrobial agent, coupled with the potential for targeted delivery, makes it a compound of high interest for drug development professionals and scientists. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the diverse applications of this promising molecule. Future investigations into its specific interactions with cellular signaling pathways will undoubtedly expand its therapeutic and diagnostic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fortunejournals.com [fortunejournals.com]

- 6. Mesoporphyrin IX synthetic, 95 68938-72-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Fluorescence Spectrum of Mesoporphyrin IX Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence properties of Mesoporphyrin IX dihydrochloride (B599025), a key molecule in various biomedical research and therapeutic applications, particularly in photodynamic therapy (PDT). This document details the spectral characteristics, influential factors, and relevant experimental protocols, offering a core resource for professionals in drug development and scientific research.

Introduction to Mesoporphyrin IX Dihydrochloride and its Fluorescence

This compound is a naturally occurring porphyrin, a class of organic compounds characterized by a large aromatic macrocycle. Its structure is closely related to protoporphyrin IX, the precursor to heme in the biosynthesis pathway, but it is chemically more stable due to the absence of reactive vinyl groups.[1] This stability, combined with its potent photosensitizing properties, makes it a subject of significant interest in biomedical fields.[1]

The fluorescence of this compound is a key feature that underpins its utility. Upon absorption of light at a specific wavelength, the molecule is promoted to an excited electronic state. It then rapidly relaxes back to its ground state, releasing the excess energy in the form of fluorescent light at a longer wavelength. This process is highly sensitive to the molecule's local environment, making its fluorescence spectrum a valuable source of information.

Quantitative Fluorescence Data

The photophysical properties of this compound are significantly influenced by the solvent environment. Key parameters such as the excitation and emission maxima, fluorescence quantum yield (Φf), and fluorescence lifetime (τf) vary with solvent polarity and proticity. While comprehensive data for this compound across a wide range of solvents is not extensively tabulated in a single source, the following table summarizes available and related data to provide a comparative overview.

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |

| Methanol | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |

| Ethanol | ~514.5 (for Mesoporphyrin)[2] | Shifted compared to aqueous solution[2] | Not explicitly found | Monomeric form has a single exponential decay[2] |

| DMSO | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |

| Water (Phosphate-buffered solution) | ~514.5 (for Mesoporphyrin)[2] | Shifted spectra with a new emission band upon aggregation[2] | Not explicitly found | Fast fluorescence decay for aggregated form[2] |

| Benzene | Not explicitly found | Not explicitly found | ~0.10 (for similar free base porphyrins)[3] | ~120 (for similar free base porphyrins)[3] |

| N-methyl Mesoporphyrin IX in buffer | 399[4] | 610[4] | Not explicitly found | Not explicitly found |

Note: The λmax of 401 nm is listed for this compound on a commercial website, but the solvent and whether it corresponds to absorption or excitation are not specified.[5]

Factors Influencing the Fluorescence Spectrum

The fluorescence emission of this compound is highly sensitive to its molecular environment. Understanding these influences is critical for interpreting spectral data and for designing applications.

Solvatochromic Effects

The absorption and emission spectra of Mesoporphyrin IX show a dependence on the refractive index and the ET(30) solvent scale, which is a measure of solvent polarity.[6] This solvatochromism arises from the differential stabilization of the ground and excited electronic states of the porphyrin by the surrounding solvent molecules.

pH Sensitivity

The protonation state of the central nitrogen atoms in the porphyrin ring significantly affects its electronic structure and, consequently, its fluorescence properties. The presence of cationic and dicationic forms of the porphyrin can be observed through steady-state and time-resolved fluorescence measurements.[6] For the related Protoporphyrin IX, it exists as a monomer in the pH range of 0-3, forms higher aggregates in the pH range of 3-7, and is present as a dimer at a pH greater than 8.[7]

Aggregation Effects

In aqueous solutions, Mesoporphyrin IX has a tendency to aggregate, a process that is influenced by concentration and the presence of salts.[8] Aggregation typically leads to a quenching of fluorescence and the appearance of new, often red-shifted, emission bands.[2] Time-resolved fluorescence spectroscopy is a powerful tool to differentiate between monomeric, dimeric, and aggregated forms of porphyrins based on their distinct fluorescence lifetimes.[9]

Experimental Protocols

Accurate and reproducible measurement of the fluorescence spectrum of this compound requires careful experimental design and execution. Below are generalized protocols for key fluorescence measurements.

Sample Preparation

-

Solvent Selection and Purity: Use high-purity, spectroscopy-grade solvents. Ensure solvents are free from fluorescent impurities by recording a blank spectrum.[7]

-

Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). For fluorescence measurements, dilute the stock solution to a concentration that results in an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path length cuvette to avoid inner filter effects.[10]

-

pH Adjustment: For aqueous solutions, use appropriate buffers to control the pH and ionic strength.

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation and Emission Scans:

-

To determine the emission spectrum, excite the sample at its absorption maximum (Soret band, around 400 nm) and scan the emission wavelengths.

-

To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation wavelengths.

-

-

Data Correction: Correct the recorded spectra for instrument-specific variations in lamp intensity and detector response.

Fluorescence Quantum Yield Measurement (Comparative Method)

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield.[7][10]

-

Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with that of this compound.

-

Measurement:

-

Prepare a series of dilutions of both the sample and the standard with absorbance values ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution under identical instrument settings.

-

-

Calculation: Integrate the area under the corrected emission spectra. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_standard * (Gradient_sample / Gradient_standard) * (n_sample^2 / n_standard^2)

where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

-

Instrumentation: Use a TCSPC system equipped with a pulsed light source (e.g., a laser diode or picosecond laser) and a sensitive, high-speed detector.

-

Measurement:

-

Excite the sample with short pulses of light at the appropriate wavelength.

-

Measure the arrival times of the emitted photons relative to the excitation pulses to build up a histogram of the fluorescence decay.

-

-

Data Analysis: Fit the fluorescence decay curve to one or more exponential functions to determine the fluorescence lifetime(s). The instrument response function (IRF) must be measured and accounted for in the analysis.

Applications in Research and Drug Development

The fluorescence properties of this compound are central to its application as a photosensitizer in photodynamic therapy (PDT).

Photodynamic Therapy (PDT)

In PDT, a photosensitizer like Mesoporphyrin IX is administered and accumulates in target tissues, such as tumors.[11][12] Upon illumination with light of a specific wavelength, the photosensitizer is excited to its triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[13] These ROS induce oxidative stress, leading to cellular damage and ultimately, cell death through apoptosis or necrosis.[11] The fluorescence of Mesoporphyrin IX can be used to monitor its uptake and localization within cells and tissues, providing a diagnostic component to the therapeutic process.[14]

Cellular Imaging and Diagnostics

The intrinsic fluorescence of Mesoporphyrin IX allows for its visualization within biological systems. Fluorescence microscopy techniques can be employed to study its cellular uptake, subcellular localization, and distribution in tissues.[14][15] This information is crucial for understanding its mechanism of action and for optimizing drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. 中卟啉 IX 二盐酸盐 synthetic, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Photophysics of mesoporphyrin IX in solution and confined in sol–gel-derived matrices-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. researchgate.net [researchgate.net]

- 9. Time-resolved polarization measurements of porphyrin fluorescence in solution and in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iss.com [iss.com]

- 11. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Hematoporphyrin? [synapse.patsnap.com]

- 13. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 14. Subcellular localization pattern of protoporphyrin IX is an important determinant for its photodynamic efficiency of human carcinoma and normal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Localization of protoporphyrin IX during glioma-resection surgery via paired stimulated Raman histology and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Mesoporphyrin IX Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporphyrin IX is a naturally occurring porphyrin, a class of organic compounds characterized by a large aromatic macrocyclic ring of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges. As a dihydrochloride (B599025) salt, its solubility and utility in biological systems are enhanced. This technical guide provides an in-depth overview of the biological activities of Mesoporphyrin IX dihydrochloride, with a focus on its antiviral, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Biological Activities

This compound exhibits a range of biological effects, primarily stemming from its photosensitizing nature and its ability to interact with specific biological targets. Its key activities include:

-

Antiviral Activity: Particularly effective against enveloped viruses through a photodynamic mechanism.

-

Antimicrobial Activity: Demonstrates inhibitory effects against a variety of bacteria, often enhanced when complexed with metals like gallium.

-

Enzyme Inhibition: Acts as a competitive inhibitor of ferrochelatase, a key enzyme in the heme biosynthesis pathway.

-

G-Quadruplex DNA Interaction: Its derivatives, such as N-methyl mesoporphyrin IX, show a high affinity and selectivity for G-quadruplex DNA structures, which are implicated in cancer and other diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of Mesoporphyrin IX and its derivatives.

Table 1: Antiviral Activity of Mesoporphyrin IX against Vesicular Stomatitis Virus (VSV)

| Compound | Condition | IC50 (µM) | Reference |

| Mesoporphyrin IX | Non-photoactivated | ~5 | [1] |

| Mesoporphyrin IX | Photoactivated | ~0.1 | [1] |

Table 2: Antimicrobial Activity of Gallium Mesoporphyrin IX (Ga-MPIX)

| Microorganism | Condition | MIC (µM) | MBEC (µM) | Reference |

| Acinetobacter baumannii (MDR) | Planktonic | 0.25 - 8 | - | [2] |

| Acinetobacter baumannii (MDR) | Biofilm | - | 8 - 32 | [2] |

| Staphylococcus aureus | Planktonic | 1.6 (as µg/mL) | - | [3] |

| Staphylococcus aureus (MRSA) | Planktonic | 6.25 - 12.5 (as µg/mL) | - | [4] |

Note: MIC (Minimum Inhibitory Concentration), MBEC (Minimum Biofilm Eradication Concentration), MDR (Multi-drug Resistant). Data for Ga-MPIX is presented as it is more extensively studied for its antimicrobial properties.

Table 3: G-Quadruplex DNA Binding Affinity of N-methyl Mesoporphyrin IX (NMM)

| DNA Sequence | Conformation | Binding Stoichiometry (NMM:DNA) | Binding Constant (Ka) | Reference |

| Human telomeric DNA (Tel22) | Parallel | 1:1 | ~1.0 × 105 M-1 | [5] |

Signaling Pathways and Mechanisms of Action

Heme Biosynthesis Pathway Inhibition

Mesoporphyrin IX is a structural analog of protoporphyrin IX, the direct precursor of heme. This structural similarity allows it to act as a competitive inhibitor of ferrochelatase (EC 4.99.1.1), the terminal enzyme in the heme biosynthesis pathway. Ferrochelatase catalyzes the insertion of ferrous iron (Fe²⁺) into the protoporphyrin IX ring to form heme. By binding to the active site of ferrochelatase, Mesoporphyrin IX prevents the synthesis of heme, which can have significant downstream effects on cellular processes that rely on heme-containing proteins, such as cytochromes involved in cellular respiration. The N-methylated derivative, N-methyl mesoporphyrin IX, is a particularly potent inhibitor of this enzyme.[6][7][8][9]

Interaction with G-Quadruplex DNA

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are often found in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development. The derivative N-methyl mesoporphyrin IX (NMM) has been shown to bind with high selectivity to parallel G-quadruplex DNA.[5] This binding stabilizes the G4 structure, which can interfere with the processes of DNA replication and transcription in cancer cells, ultimately leading to cell cycle arrest and apoptosis. The interaction typically involves π-π stacking of the porphyrin macrocycle with the terminal G-quartet of the G4 structure.

Experimental Protocols

Photodynamic Inactivation of Vesicular Stomatitis Virus (VSV)

This protocol is adapted from studies on the photoactivated antiviral activity of porphyrins.[1]

Materials:

-

Purified Vesicular Stomatitis Virus (VSV) particles

-

This compound stock solution

-

Culture medium (e.g., DMEM) without fetal bovine serum (FBS)

-

96-well plates

-

Fluorescent lamp (e.g., 30-W with a luminous emittance of 2,000 lx)

-

BHK-21 cells for plaque assay

Procedure:

-

Prepare serial dilutions of this compound in culture medium without FBS to achieve the desired final concentrations.

-

In a 96-well plate, incubate purified VSV particles with the different concentrations of Mesoporphyrin IX for 1 hour in the dark at room temperature.

-

Following incubation, expose the samples to light from the fluorescent lamp positioned 10 cm from the plate for a defined period (e.g., 1 hour).

-

Perform a plaque assay using BHK-21 cells to determine the viral titer of the treated and control samples.

-

Calculate the 50% inhibitory concentration (IC50) by performing a nonlinear regression analysis of the viral titer data.

References

- 1. Measurement of ferrochelatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Deferiprone and Gallium-Protoporphyrin Have the Capacity to Potentiate the Activity of Antibiotics in Staphylococcus aureus Small Colony Variants [frontiersin.org]

- 5. Synthesis and G-quadruplex binding studies of new 4-N-methylpyridinium porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Inhibition of ferrochelatase by N-methylprotoporphyrin IX is not accompanied by delta-aminolevulinic acid synthetase induction in chick embryo liver cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of inhibition of ferrochelatase by N-methylprotoporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Singlet Oxygen Detection using Mesoporphyrin IX Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Singlet oxygen (¹O₂), a highly reactive oxygen species (ROS), plays a critical role in various biological and chemical processes, including photodynamic therapy (PDT), cellular signaling, and photo-oxidation.[1] Accurate and reliable detection of singlet oxygen is crucial for understanding its mechanisms of action and for the development of novel therapeutics. Mesoporphyrin IX dihydrochloride (B599025), a synthetic porphyrin, serves as an effective photosensitizer for generating singlet oxygen upon light excitation. These application notes provide a detailed overview and experimental protocols for the use of Mesoporphyrin IX dihydrochloride in singlet oxygen detection.

Porphyrins and their derivatives are renowned for their capacity to generate singlet oxygen with high quantum efficiency.[2] The process is initiated by the absorption of light by the photosensitizer, leading to an excited singlet state. Subsequently, the molecule undergoes intersystem crossing to a longer-lived triplet state. This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of singlet oxygen.[1]

Mechanism of Singlet Oxygen Generation

The photosensitized generation of singlet oxygen by this compound follows a Type II photochemical reaction mechanism. The process can be summarized in the following steps:

-

Light Absorption: this compound absorbs photons of a specific wavelength, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing (ISC) to a more stable, long-lived triplet state (T₁).

-

Energy Transfer: The triplet-state this compound collides with ground-state molecular oxygen (³O₂), which is naturally in a triplet state. Through a spin-allowed energy transfer process, the photosensitizer returns to its ground state, and molecular oxygen is excited to the singlet state (¹O₂).

-

Singlet Oxygen Activity: The generated singlet oxygen is highly reactive and can oxidize various biological molecules, leading to cellular damage in the context of PDT or react with specific chemical traps for detection.

Quantitative Data

| Photosensitizer | Form | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| Hematoporphyrin IX | Free-base | Methanol | 0.58 | [3][4] |

| Hematoporphyrin IX | Free-base | Ethanol | 0.52 | [3][4] |

| Hematoporphyrin IX | Free-base | Acetonitrile | 0.63 | [3][4] |

| Hematoporphyrin IX | Di-cation | Methanol | 0.44 | [3][4] |

| Hematoporphyrin IX | Di-cation | Ethanol | 0.46 | [3][4] |

Note: The data presented is for Hematoporphyrin IX, which has a similar porphyrin core to Mesoporphyrin IX but with different peripheral substituents. These values should be considered as estimates.

Experimental Protocols

Singlet oxygen detection can be performed directly by measuring its characteristic phosphorescence at approximately 1270 nm or indirectly by using chemical traps that react with singlet oxygen, leading to a measurable change in their optical properties (e.g., absorbance or fluorescence).[5] The indirect method using a chemical trap is more accessible for standard laboratory settings.

Protocol 1: Indirect Detection of Singlet Oxygen using 1,3-Diphenylisobenzofuran (B146845) (DPBF)

This protocol describes the use of 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen. DPBF reacts with singlet oxygen, leading to a decrease in its strong absorbance around 410-415 nm.[6][7]

Materials:

-

This compound

-

1,3-Diphenylisobenzofuran (DPBF)

-

High-purity solvent (e.g., Dimethylformamide (DMF), Ethanol, or a suitable buffer)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Light source with a suitable wavelength for exciting Mesoporphyrin IX (e.g., a laser or a filtered lamp, around 400 nm or in the Q-band region)

-

Magnetic stirrer and stir bars

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mM) in the chosen solvent. Protect from light.

-

Prepare a stock solution of DPBF (e.g., 10 mM) in the same solvent. Store in the dark.

-

-

Preparation of the Reaction Mixture:

-

In a quartz cuvette, prepare a reaction mixture containing this compound at a low concentration (e.g., 1-2 µM) and DPBF at a higher concentration (e.g., 50-100 µM).[6] The final volume should be sufficient for spectrophotometric analysis (e.g., 3 mL).

-

The absorbance of Mesoporphyrin IX at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

-

Experimental Setup:

-

Place the cuvette in the spectrophotometer.

-

Position the light source to irradiate the cuvette. If the light source is external to the spectrophotometer, ensure that the measurement can be taken immediately after irradiation.

-

Use a magnetic stirrer to ensure continuous mixing of the solution during the experiment.

-

-

Measurement:

-

Record the initial absorbance spectrum of the solution, focusing on the DPBF absorbance peak at ~410-415 nm.

-

Irradiate the sample for a defined period (e.g., 10-30 seconds).

-

Immediately after irradiation, record the absorbance spectrum again.

-

Repeat the irradiation and measurement steps for a total duration that results in a significant decrease in DPBF absorbance.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.

-

The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.

-

To calculate the relative singlet oxygen quantum yield, a reference photosensitizer with a known ΦΔ (e.g., tetraphenylporphyrin) can be used under identical experimental conditions.

-

Control Experiments:

-

Irradiate a solution of DPBF without the photosensitizer to ensure it is not photobleached directly by the light source.

-

Conduct the experiment in a deoxygenated solution (e.g., by bubbling with argon or nitrogen) to confirm that the DPBF bleaching is oxygen-dependent.

Considerations for Photobleaching

It is important to consider the photobleaching of this compound itself during the experiment. Photobleaching is the light-induced degradation of the photosensitizer, often mediated by singlet oxygen.[8][9][10] This can lead to a decrease in the rate of singlet oxygen generation over time. Monitoring the absorbance of the Mesoporphyrin IX Soret band (~400 nm) throughout the experiment can provide an indication of its stability. If significant photobleaching occurs, it should be accounted for in the data analysis. The rate of photobleaching is influenced by the light intensity and the concentration of both the photosensitizer and oxygen.[8]

Conclusion

This compound is a valuable tool for the generation and subsequent detection of singlet oxygen in various research applications. The indirect detection method using chemical traps like DPBF offers a straightforward and accessible approach for quantifying relative singlet oxygen production. By following the detailed protocols and considering potential confounding factors such as photobleaching, researchers can obtain reliable and reproducible results. These application notes serve as a comprehensive guide for scientists and professionals in leveraging the photosensitizing properties of this compound for their research and development endeavors.

References

- 1. Synthesis, Photochemical and Photoinduced Antibacterial Activity Studies of meso-Tetra(pyren-1-yl)porphyrin and its Ni, Cu and Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arrow.tudublin.ie [arrow.tudublin.ie]

- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetics of photobleaching of protoporphyrin IX in the skin of nude mice exposed to different fluence rates of red light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protoporphyrin IX fluorescence kinetics in UV-induced tumours and normal skin of hairless mice after topical application of 5-aminolevulinic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mesoporphyrin IX Dihydrochloride in Antimicrobial Photodynamic Therapy (aPDT)

For Researchers, Scientists, and Drug Development Professionals

Introduction